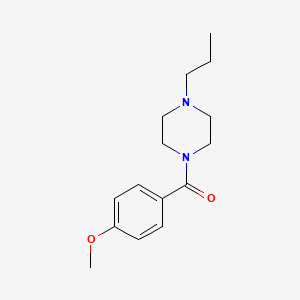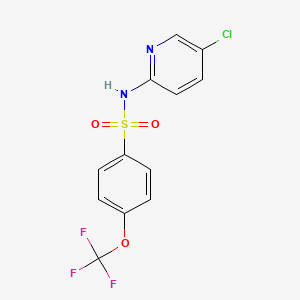![molecular formula C24H19NO6 B4765855 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4765855.png)
4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate
Übersicht
Beschreibung
4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate, also known as BG-12, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It is a derivative of dimethyl fumarate (DMF), which has been used as a treatment for psoriasis and multiple sclerosis. BG-12 has been shown to have similar therapeutic effects, but with improved bioavailability and fewer side effects.
Wirkmechanismus
The exact mechanism of action of 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a key role in regulating the body's antioxidant response and reducing inflammation. 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has been shown to have a number of biochemical and physiological effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In addition, 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate in lab experiments is its improved bioavailability compared to DMF. This allows for lower doses to be used, which can reduce the risk of side effects. However, one limitation of using 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate is its relatively high cost compared to other compounds that have similar therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer. Another direction is to explore the optimal dosing and administration methods for 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate. Additionally, more research is needed to fully understand the mechanism of action of 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate and its effects on various biochemical and physiological pathways. Finally, more studies are needed to evaluate the safety and efficacy of 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate in clinical trials.
Wissenschaftliche Forschungsanwendungen
4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[4-[2-(2-benzamidoacetyl)oxyacetyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c26-21(16-30-22(27)15-25-23(28)18-7-3-1-4-8-18)17-11-13-20(14-12-17)31-24(29)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTNSKAHSHIPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[2-(Benzoylamino)acetyl]oxy}acetyl)phenyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-methoxy-5-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]benzyl}oxy)benzamide](/img/structure/B4765777.png)
![2-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4765780.png)
![2-[(5-iodo-2-methoxybenzyl)amino]ethanol](/img/structure/B4765784.png)

![2-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4765796.png)

![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4765812.png)
![N-[(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4765832.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea](/img/structure/B4765839.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765845.png)


![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4765886.png)
![4-bromo-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4765887.png)